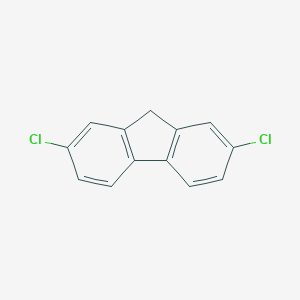

2,7-Dichlorofluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPURBHAHVFTGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291088 | |

| Record name | 2,7-Dichlorofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7012-16-0 | |

| Record name | 2,7-Dichlorofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dichlorofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dichloro-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,7-Dichlorofluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,7-Dichlorofluorene, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications, with a focus on its role in drug development.

Core Properties of this compound

This compound is an off-white solid organic compound. Its fundamental properties are summarized below.

CAS Number: 7012-16-0

Physicochemical Properties

The key physicochemical properties of this compound are presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₈Cl₂ | [1][2] |

| Molecular Weight | 235.11 g/mol | [1][2] |

| Melting Point | 126-128 °C | [1] |

| Boiling Point | 370.7 °C at 760 mmHg | [1] |

| Density | 1.365 g/cm³ | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | Chloroform (Slightly), Methanol (Very Slightly, Heated) | Not explicitly cited |

| Flash Point | 185.3 °C | [1] |

| Refractive Index | 1.66 | [1] |

| XLogP3 | 4.9 | [1][2] |

| Vapor Pressure | 2.32 x 10⁻⁵ mmHg at 25°C | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details | Reference(s) |

| ¹³C NMR | Spectral data available | [2] |

| FTIR | Spectral data available | [2] |

| Raman Spectroscopy | Spectral data available | [2] |

Synthesis and Reactivity

This compound is primarily synthesized through the chlorination of fluorene. Several methods have been reported, with the use of sulfuryl chloride in glacial acetic acid being a common approach. It serves as a crucial intermediate in the multi-step synthesis of the antimalarial drug, Lumefantrine.[3]

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from fluorene.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,7-Dichlorofluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,7-Dichlorofluorene (CAS No. 7012-16-0). It is a critical intermediate in the synthesis of various compounds of medicinal interest, most notably the antimalarial drug Lumefantrine. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and explores its biological significance, particularly as a scaffold for the development of Dihydrofolate Reductase (DHFR) inhibitors. The information is presented to support research, development, and quality control activities involving this compound.

Physicochemical Properties

This compound is a solid, off-white to pale yellow crystalline powder at room temperature.[1] Its core structure consists of a fluorene backbone with chlorine atoms substituted at the 2 and 7 positions.

Tabulated Physical and Chemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₈Cl₂ | [2] |

| Molecular Weight | 235.11 g/mol | |

| CAS Number | 7012-16-0 | [2] |

| Appearance | Off-white to pale yellow crystalline powder | [1][2] |

| Melting Point | 126-128 °C | [2][3] |

| Boiling Point | 370.7 °C at 760 mmHg | [2] |

| Density | 1.365 g/cm³ | [2] |

| Solubility | Soluble in methylene dichloride (MDC); Slightly soluble in chloroform; Very slightly soluble in methanol (heated). | [1][3] |

| Flash Point | 185.3 °C | [2] |

| Refractive Index | 1.66 | [2] |

| LogP | 4.56 | [2] |

| Exact Mass | 234.0003056 Da | [2] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the electrophilic chlorination of fluorene. Several methods have been reported, with variations in the chlorinating agent and reaction conditions.

Experimental Protocol: Synthesis via Chlorination with Sulfuryl Chloride

This protocol is adapted from established methods for the chlorination of fluorene.

Materials:

-

Fluorene

-

Glacial Acetic Acid

-

Sulfuryl Chloride (SO₂Cl₂)

-

Ferric Chloride (FeCl₃, catalyst)

-

Deionized Water

-

Hexanes

Procedure:

-

In a suitable reaction vessel, dissolve fluorene in glacial acetic acid.

-

Add a catalytic amount of ferric chloride to the solution.

-

Cool the reaction mixture to approximately 15-20°C.

-

Slowly add sulfuryl chloride dropwise to the cooled mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at the same temperature for a specified period to ensure complete reaction.

-

Upon completion, the reaction mixture is typically worked up by quenching with water.

-

The crude product precipitates and is collected by filtration.

-

The collected solid is washed with water and then with a non-polar solvent like hexanes to remove non-polar impurities.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a product of high purity.[4]

Purification by Recrystallization

The purity of the synthesized this compound can be enhanced by recrystallization. Ethanol is a commonly used solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly. The purified crystals are then collected by filtration and dried.

Analytical Characterization

The identity and purity of this compound are confirmed using various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts and coupling patterns of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy - General Procedure:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).

-

The aromatic region of the spectrum (typically δ 7.0-8.0 ppm) will show signals corresponding to the protons on the fluorene ring system. The specific splitting patterns will be indicative of the 2,7-disubstitution. The methylene protons at the 9-position will typically appear as a singlet further upfield.

¹³C NMR Spectroscopy - General Procedure:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

The spectrum will show signals corresponding to the different carbon environments in the molecule. The number of signals will reflect the symmetry of the 2,7-disubstituted fluorene.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Procedure:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the FT-IR spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

Characteristic peaks for C-H stretching of the aromatic rings and the CH₂ group, as well as C=C stretching of the aromatic rings and the C-Cl stretching vibrations, are expected.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 234. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak cluster (M, M+2, M+4).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound.

General Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, and degas it.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent to a known concentration.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Flow Rate and Injection Volume: Set appropriate values based on the column dimensions and desired separation.

-

-

Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Biological Significance and Applications

This compound is a key building block in the synthesis of pharmacologically active molecules. Its most prominent role is as a precursor to the antimalarial drug Lumefantrine.[4] Furthermore, the fluorene scaffold, including its chlorinated derivatives, has attracted significant interest in drug discovery for its potential anticancer and antimicrobial properties.

Role as an Intermediate in Drug Synthesis

The synthesis of Lumefantrine involves the chemical modification of the this compound core. This underscores the importance of having access to high-purity this compound and well-defined analytical methods for its characterization.

Dihydrofolate Reductase (DHFR) Inhibition

Recent research has focused on the development of this compound derivatives as inhibitors of Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, which is essential for the synthesis of nucleotides and ultimately DNA. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is a key target for both anticancer and antimicrobial therapies.

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and how its inhibition can impact cellular processes.

Caption: Dihydrofolate Reductase (DHFR) pathway and the inhibitory action of this compound derivatives.

The following diagram outlines a typical workflow for screening compounds, such as derivatives of this compound, for their potential as DHFR inhibitors.

Caption: A typical experimental workflow for the screening and identification of DHFR inhibitors.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-characterized compound with significant importance in medicinal chemistry and drug development. This guide provides a consolidated resource of its physical and chemical properties, along with standardized protocols for its synthesis and analysis. The exploration of its derivatives as DHFR inhibitors highlights its potential as a scaffold for the development of novel therapeutic agents. The information presented herein is intended to facilitate further research and application of this versatile chemical entity.

References

Synthesis of 2,7-Dichlorofluorene: A Technical Guide

An in-depth examination of the synthetic methodologies for the preparation of 2,7-dichlorofluorene, a key intermediate in pharmaceutical manufacturing.

This technical guide provides a comprehensive overview of the synthesis of this compound from fluorene, tailored for researchers, scientists, and professionals in drug development. This compound is a crucial building block, most notably in the production of the antimalarial drug Lumefantrine.[1] This document details various synthetic routes, presents comparative quantitative data, and offers detailed experimental protocols.

Core Synthetic Strategies

The primary methods for the synthesis of this compound from fluorene involve electrophilic aromatic substitution, specifically chlorination. The choice of chlorinating agent and reaction conditions significantly impacts yield, purity, and scalability. The most commonly employed methods utilize sulfuryl chloride, chlorine gas, or N-chlorosuccinimide.

Quantitative Data Summary

The following table summarizes the quantitative data from various cited synthetic methods for producing this compound. This allows for a direct comparison of the efficiency and outcomes of different experimental approaches.

| Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Sulfuryl Chloride | Ferric Chloride / Glacial Acetic Acid | <50, then 95 | 2.5 hours | 63.3 | >98.5 | [2] |

| Sulfuryl Chloride | Organic Solvent (e.g., Dichloromethane) | 20-35 | 1-3 hours | Good | High | [1] |

| Chlorine Gas | Ferric Chloride / Glacial Acetic Acid | 40 | 2 hours | 40.9 | 98.2 | [3] |

| N-Chlorosuccinimide | Acetic Acid | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Manganese Dioxide / Concentrated HCl | Acetic Anhydride | 35-38 | Not Specified | High | High | [4] |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and patents.

Method 1: Chlorination using Sulfuryl Chloride

This method is favored for its scalability and use of a more manageable chlorinating agent compared to chlorine gas.[1][2]

Procedure:

-

Dissolve fluorene in a suitable organic solvent, such as glacial acetic acid or dichloromethane, at a temperature between 20-35°C.[1][2]

-

Optionally, an acid or a catalyst like ferric chloride can be added to the mixture.[1][2]

-

Slowly add sulfuryl chloride (approximately 2 equivalents) to the solution over a period of 1-2 hours, maintaining the temperature below 50°C.[1][2]

-

Stir the reaction mixture for an additional 1 to 3 hours at 20-35°C.[1]

-

In the case of the glacial acetic acid solvent, the mixture is then heated to 95°C for 30 minutes.[2]

-

Cool the reaction mixture and recover the solvent. The crude product can be further purified by washing with hexanes.[1]

-

The resulting solid is then washed with deionized water, and the pH is adjusted to 7-8 with a base.[1]

-

The final product is filtered, washed with deionized water, and dried to yield this compound.[1]

Method 2: Chlorination using Chlorine Gas

This traditional method involves bubbling chlorine gas through a solution of fluorene.[1][3]

Procedure:

-

Prepare a solution of fluorene in glacial acetic acid in a reaction vessel.[3]

-

Add ferric chloride as a catalyst.[1]

-

Bubble chlorine gas through the stirred solution while maintaining the temperature at approximately 40°C.[3]

-

Monitor the reaction progress using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).[3]

-

Once the reaction is complete, stop the flow of chlorine gas and continue stirring for an additional 2 hours at 40°C.[3]

-

Heat the solution to reflux to ensure all solids are dissolved, then cool to room temperature to allow the product to crystallize.[3]

-

Filter the solid product, wash with water, and dry to obtain this compound.[3]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from fluorene.

Caption: General workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity levels. Researchers should always adhere to appropriate laboratory safety protocols when handling the reagents described.

References

- 1. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]

- 2. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN101012209A - Method of preparing this compound-4-epoxyethane - Google Patents [patents.google.com]

Spectroscopic Profile of 2,7-Dichlorofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,7-Dichlorofluorene, a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including data summaries and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Here, we present the available ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.73 | d | 2H | H-4, H-5 |

| 7.55 | d | 2H | H-1, H-8 |

| 7.42 | dd | 2H | H-3, H-6 |

| 3.91 | s | 2H | H-9 (CH₂) |

Note: The assignments are based on the expected chemical shifts and splitting patterns for the fluorene ring system. The spectrum was reported to be recorded in Chloroform-d (CDCl₃)[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.0 | C-4a, C-4b |

| 140.1 | C-8a, C-9a |

| 131.9 | C-2, C-7 |

| 128.1 | C-4, C-5 |

| 121.8 | C-1, C-8 |

| 120.5 | C-3, C-6 |

| 36.7 | C-9 |

Note: Specific peak assignments for all carbons are not definitively available in the searched literature. The provided assignments are based on typical chemical shifts for fluorene derivatives.

Experimental Protocol for NMR Spectroscopy

While specific experimental parameters for the cited data are not exhaustively detailed in the initial sources, a general protocol for obtaining NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument: A high-field NMR spectrometer, such as a Varian CFT-20 mentioned for the ¹³C NMR[2], or a modern equivalent (e.g., Bruker Avance series), is typically used.

-

¹H NMR Acquisition:

-

Frequency: 300-600 MHz.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: Typically 16 to 64 scans for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Frequency: 75-150 MHz.

-

Temperature: Standard probe temperature.

-

Reference: TMS at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Pulse Sequence: A proton-decoupled pulse sequence is standard.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1610, ~1460 | Medium-Strong | Aromatic C=C ring stretching |

| ~810 | Strong | C-H out-of-plane bending (indicative of 1,2,4-trisubstitution pattern on benzene rings) |

| ~740 | Strong | C-Cl stretch |

Note: The data presented is a general interpretation based on typical IR absorption regions for the functional groups present in this compound. Specific peak values from experimental data were not available in the initial search results.

Experimental Protocol for IR Spectroscopy

The IR spectrum of a solid sample like this compound is commonly obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).

KBr Pellet Method:

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet die and press it under high pressure (several tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR as mentioned in a source[2]) and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.

ATR Method:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum. This method requires minimal sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

No specific experimental UV-Vis absorption data for this compound was found in the initial searches. Searches frequently yielded results for 2',7'-dichlorofluorescein, a different compound. However, based on the structure of the fluorene chromophore, absorption maxima are expected in the UV region. Fluorene itself exhibits absorption bands around 260, 290, and 300 nm. The presence of chlorine substituents may cause a slight bathochromic (red) shift of these bands.

Experimental Protocol for UV-Vis Spectroscopy

A general procedure to obtain a UV-Vis spectrum for this compound would be:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. A typical concentration would be in the range of 10⁻⁴ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a suitable wavelength range, typically from 200 to 400 nm for a compound like this.

-

References

Solubility of 2,7-Dichlorofluorene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,7-Dichlorofluorene, a key intermediate in the synthesis of pharmaceuticals such as Lumefantrine.[1][2][3] Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document summarizes the available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and visualizes the experimental workflow.

Core Executive Summary

This compound is a crystalline solid that is generally soluble in chlorinated organic solvents and sparingly soluble in lower alcohols.[1][2][4][5] While precise quantitative solubility data is not widely available in published literature, this guide collates the existing qualitative information to assist researchers in solvent selection. Furthermore, a comprehensive experimental protocol for determining the solubility of this compound using established gravimetric and UV-Vis spectroscopic methods is presented.

Qualitative Solubility Data

The solubility of this compound in various common organic solvents has been described qualitatively in several sources. The following table summarizes this information to provide a comparative overview.

| Solvent | IUPAC Name | Solvent Type | Reported Solubility |

| Chloroform | Trichloromethane | Halogenated | Slightly Soluble[1][2][3][4] |

| Methanol | Methanol | Alcohol (Protic) | Very Slightly Soluble (with heating)[1][2][4] |

| Methylene Dichloride (MDC) | Dichloromethane | Halogenated | Soluble[5] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a combination of the gravimetric and UV-Vis spectroscopic methods, which are standard techniques for this purpose.[6][7][8][9][10][11]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Evaporating dish

-

Drying oven

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.[6]

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals. The filtration apparatus should also be at the experimental temperature.

-

-

Quantitative Analysis:

-

Gravimetric Method:

-

Transfer a precise volume of the clear filtrate into the tared evaporating dish and reweigh to determine the mass of the solution.[6][7][11]

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Dry the residue in an oven at a suitable temperature below the melting point of this compound (126-128°C) until a constant weight is achieved.[1][2][4]

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.[6][7][11]

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

UV-Vis Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution.[10]

-

Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.[9]

-

-

Data Analysis and Reporting:

-

Express the solubility as a mean and standard deviation from multiple replicate experiments.

-

Clearly state the temperature at which the solubility was determined.

-

The solubility can be reported in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. Naarini Molbio Pharma [naarini.com]

- 2. This compound CAS#: 7012-16-0 [m.chemicalbook.com]

- 3. e-biochem.com [e-biochem.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

The Synthesis and Significance of 2,7-Dichlorofluorene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dichlorofluorene is a halogenated aromatic hydrocarbon that has garnered significant attention in the pharmaceutical industry, primarily as a pivotal intermediate in the synthesis of the antimalarial drug lumefantrine. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details various synthetic methodologies, presents key quantitative data in a structured format, and offers detailed experimental protocols for its preparation. Furthermore, this guide illustrates the synthetic pathways and its crucial role in drug development through logical diagrams.

Introduction

Fluorene and its derivatives are a class of organic compounds characterized by a tricyclic aromatic structure. They have found applications in various fields, including materials science and medicinal chemistry. Among these derivatives, this compound stands out due to its indispensable role as a building block in the synthesis of lumefantrine, a key component in combination therapies for malaria. The strategic placement of chlorine atoms on the fluorene backbone at the 2 and 7 positions is critical for the subsequent chemical transformations leading to the final drug molecule. This guide aims to provide a detailed technical resource on the synthesis and history of this important compound.

Discovery and History

While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its significance emerged with the development of the antimalarial drug lumefantrine. Lumefantrine was reportedly first synthesized in the 1970s by the Academy of Military Medical Sciences in China. The synthesis of lumefantrine heavily relies on this compound as a key starting material, suggesting that the synthesis and characterization of this compound were likely achieved in the context of this and similar drug development programs. Early methods for its preparation involved the direct chlorination of fluorene, a process that has since been refined to improve yield and safety.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈Cl₂ | |

| Molecular Weight | 235.11 g/mol | |

| Appearance | White to slightly yellow crystalline or powdery solid | |

| Melting Point | 126-128 °C | |

| Boiling Point | 370.7 °C at 760 mmHg | |

| Density | 1.365 g/cm³ | |

| Flash Point | 185.3 °C | |

| CAS Number | 7012-16-0 |

Spectroscopic Data

While detailed spectra are best consulted directly from spectral databases, typical characterization data includes:

-

Infrared (IR) Spectroscopy: Characteristic peaks corresponding to aromatic C-H stretching, C=C ring stretching, and C-Cl stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Signals in the aromatic region corresponding to the protons on the fluorene ring system and a signal for the methylene protons at the 9-position.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern for two chlorine atoms.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the electrophilic chlorination of fluorene. The choice of chlorinating agent and reaction conditions significantly impacts the yield and purity of the product.

Synthesis via Chlorination with Sulfuryl Chloride

A widely used and efficient method for the synthesis of this compound is the reaction of fluorene with sulfuryl chloride in the presence of a catalyst, such as ferric chloride, in a suitable solvent like glacial acetic acid. This method is reported to significantly increase the yield compared to using chlorine gas.

Materials:

-

Fluorene

-

Glacial Acetic Acid

-

Sulfuryl Chloride (SO₂Cl₂)

-

Ferric Chloride (FeCl₃, catalyst)

-

Water

Procedure:

-

In a reaction vessel, dissolve fluorene in glacial acetic acid. The ratio of fluorene to glacial acetic acid can be optimized, with a mass-to-volume ratio of 1:2.5 (g/mL) being reported as effective.

-

Add a catalytic amount of ferric chloride to the solution.

-

Cool the mixture to approximately 16-20 °C.

-

Slowly add sulfuryl chloride to the reaction mixture while maintaining the temperature below 20 °C. A mass ratio of fluorene to sulfuryl chloride of 1:1.6 is suggested.

-

After the addition is complete, allow the reaction to proceed at this temperature for approximately 2 hours.

-

Following the initial reaction period, heat the mixture to 95 °C for about 30 minutes.

-

Cool the reaction mixture slowly to 20 °C to allow for the crystallization of the product.

-

Filter the solid product and wash the filter cake with water.

-

Dry the product to obtain this compound. A yield of up to 63.3% has been reported with this method.

Other Synthetic Methods

Other reported methods for the synthesis of this compound include:

-

Chlorination with Chlorine Gas: This is a more traditional method where chlorine gas is bubbled through a solution of fluorene in glacial acetic acid in the presence of a catalyst like ferric chloride. However, this method is often associated with lower yields (around 35%) and the challenges of handling gaseous chlorine.

-

Chlorination with N-Chlorosuccinimide (NCS): Fluorene can be chlorinated using N-chlorosuccinimide in acetic acid. While effective, NCS is a more expensive reagent.

-

Chlorination with Hypochlorite: The use of hypochlorite as a chlorinating agent has also been explored.

Role in the Synthesis of Lumefantrine

This compound is a critical starting material for the multi-step synthesis of the antimalarial drug lumefantrine. The synthetic pathway generally involves the following key transformations:

-

Friedel-Crafts Acylation: this compound undergoes a Friedel-Crafts acylation reaction, typically with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, to introduce an acyl group at the 4-position.

-

Reduction: The resulting ketone is then reduced.

-

Epoxidation and Amination: Subsequent steps involve the formation of an epoxide ring followed by ring-opening with di-n-butylamine.

-

Condensation: The final step is a condensation reaction with p-chlorobenzaldehyde to yield lumefantrine.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from Fluorene.

Role of this compound in Lumefantrine Synthesis

Caption: Pathway from this compound to Lumefantrine.

Conclusion

This compound is a compound of significant industrial importance, primarily driven by its role as a key intermediate in the synthesis of the antimalarial drug lumefantrine. While its early history is not extensively detailed, its modern relevance is firmly established. The synthesis of this compound has evolved, with methods utilizing sulfuryl chloride offering improved yields and safety over older techniques. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development. The continued importance of lumefantrine in combating malaria ensures that the efficient and safe synthesis of this compound will remain an area of interest.

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Lumefantrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core intermediates and synthetic pathways involved in the production of lumefantrine, a critical antimalarial agent. The synthesis of lumefantrine is a multi-step process that relies on the precise execution of several chemical transformations. Understanding the key intermediates and their formation is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

Overview of the Synthetic Pathway

The most common synthetic route to lumefantrine commences with the chlorination of fluorene to produce the foundational intermediate, 2,7-dichlorofluorene. This is followed by a Friedel-Crafts acylation, a reduction step, and amination to build the side chain, culminating in a Knoevenagel condensation to yield the final lumefantrine molecule. The key intermediates in this pathway are:

-

Intermediate I: this compound

-

Intermediate II: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

-

Intermediate III: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

-

Intermediate IV: 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane

-

Intermediate V: 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

The overall synthetic scheme is depicted below.

Synthesis of Key Intermediates: Experimental Protocols and Data

This section provides detailed experimental methodologies for the synthesis of each key intermediate, along with relevant quantitative data.

Intermediate I: this compound

The synthesis of this compound is typically achieved through the direct chlorination of fluorene.

Experimental Protocol:

A common method involves the use of sulfuryl chloride as the chlorinating agent in glacial acetic acid[1].

-

In a suitable reaction vessel, dissolve fluorene in glacial acetic acid. The mass-to-volume ratio of fluorene to glacial acetic acid is typically 1:1 to 1:10 (g/mL)[1].

-

Cool the mixture to 16-20°C[1].

-

Slowly add sulfuryl chloride (approximately 1.6 times the mass of fluorene) while maintaining the temperature below 20°C[1].

-

After the addition is complete, allow the reaction to proceed for about 2 hours[1].

-

The product can be isolated by filtration and purified by recrystallization.

An alternative procedure utilizes chlorine gas in glacial acetic acid at 40°C[2].

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 63.3% | [1] |

| Purity (HPLC) | >98% | [2] |

Intermediate II: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

This intermediate is synthesized via a Friedel-Crafts acylation of this compound.

Experimental Protocol:

The reaction is carried out using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride[3][4].

-

Suspend this compound and aluminum chloride in a suitable solvent like dichloromethane.

-

Add chloroacetyl chloride dropwise to the suspension while maintaining a controlled temperature.

-

After the reaction is complete, the mixture is typically quenched with dilute hydrochloric acid.

-

The product is then isolated by filtration and can be purified by recrystallization from a suitable solvent such as ethanol[3].

Quantitative Data:

| Parameter | Value | Reference |

| Melting Point | 398-399 K | [3] |

Intermediate III: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

The reduction of the ketone in Intermediate II yields the corresponding alcohol.

Experimental Protocol:

A common reducing agent for this transformation is sodium borohydride[4][5].

-

Suspend 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone in an alcoholic solvent such as methanol or ethanol[4][5].

-

Cool the suspension to 0-10°C[4].

-

Slowly add sodium borohydride in portions, maintaining the temperature below 30°C[4][5].

-

Stir the reaction mixture for 2-4 hours at this temperature[4].

-

The product can be isolated by filtration after the reaction is complete.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Not specified |

Intermediate IV: 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane

This epoxide intermediate can be formed in situ from Intermediate III or synthesized from this compound-4-bromoethanone.

Experimental Protocol (from bromoethanone):

-

In a three-necked flask, combine this compound-4-bromoethanone (20g), industrial potassium borohydride (5g), and anhydrous methanol (300ml)[6].

-

Heat the mixture to 64-70°C and reflux with stirring for 8 hours[6].

-

Monitor the reaction by TLC. Once complete, cool the mixture to 20°C[6].

-

Filter the solid product, wash with water until neutral, and dry to a constant weight to obtain a white solid[6].

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 14-16g (from 20g starting material) | [6] |

| Melting Point | 126-130°C | [6] |

Intermediate V: 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

This advanced intermediate is formed by the amination of either Intermediate III or the ring-opening of Intermediate IV with di-n-butylamine.

Experimental Protocol (from Intermediate III):

This process is often carried out as a one-pot synthesis from Intermediate II without isolating Intermediate III[4][7].

-

To the reaction mixture containing 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, add di-n-butylamine and sodium acetate[4].

-

Heat the mixture to remove the dichloromethane solvent and then continue stirring at 80±2°C under pressure (1-1.5 Kg/cm²) for 6 hours[4].

-

After completion, cool the reaction mixture and proceed with workup and isolation[4].

Quantitative Data:

| Parameter | Value | Reference |

| Melting Point | 352-354 K | [8] |

| Purity (HPLC) | >99.0% | [9] |

| Molecular Formula | C₂₃H₂₉Cl₂NO | [8][10] |

| Molecular Weight | 406.37 g/mol | [8] |

Final Step: Synthesis of Lumefantrine

The final step in the synthesis is the Knoevenagel condensation of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol with 4-chlorobenzaldehyde.

Experimental Protocol:

-

Dissolve sodium hydroxide in methanol in a round-bottom flask[11].

-

Add 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol and 4-chlorobenzaldehyde to the stirred solution[11].

-

Heat the suspension to reflux temperature[11].

-

Monitor the reaction by TLC until the starting material is consumed[11].

-

Cool the mixture to room temperature and stir overnight to allow for complete precipitation of the product[11].

-

Collect the yellow solid by vacuum filtration, wash with cold methanol, and dry under vacuum at approximately 50°C[11].

Quantitative Data for Lumefantrine:

| Parameter | Value | Reference |

| Yield | 85-89% | |

| Purity (HPLC) | >99% | [1][7] |

| Molecular Formula | C₃₀H₃₂Cl₃NO | [12] |

| Molecular Weight | 528.94 g/mol | [12] |

| Mass Spectrum (m/z) | 528 [M+H]⁺ | [12] |

| ¹³C NMR (CDCl₃, δ ppm) | 138.2, 141.5, 120.6, 133.2, 126.3, 135.0, 135.0, 136.4, 123.9, 128.3, 132.8, 123.0, 139.8, 65.5, 60.0, 53.5, 29.1, 20.6, 14.0, 127.6, 134.7, 130.5, 129.1, 133.2 | [12] |

| IR (cm⁻¹) | 3408, 3092, 2953, 2928, 2870, 1634, 1487, 1085, 839, 806 |

Conclusion

The synthesis of lumefantrine involves a series of well-defined steps with key intermediates that must be carefully controlled to ensure high yield and purity of the final product. This guide has provided a comprehensive overview of the synthetic pathway, detailed experimental protocols for the formation of crucial intermediates, and a summary of relevant quantitative data. This information is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of this important antimalarial drug.

References

- 1. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 2,7-Dichloro-4-(chloroacetyl)fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Process For Preparation Of Lumefantrine [quickcompany.in]

- 5. allindianpatents.com [allindianpatents.com]

- 6. CN101012209A - Method of preparing this compound-4-epoxyethane - Google Patents [patents.google.com]

- 7. Improved One Pot Process For The Synthesis Of Lumefantrine [quickcompany.in]

- 8. 2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN106977410A - One kind prepares lumefantrine intermediate α by fluorenesï¼Di-n-butylamine baseï¼The preparation method of 2,7 dichloro-4,4 fluorenemethanols - Google Patents [patents.google.com]

- 10. scbt.com [scbt.com]

- 11. benchchem.com [benchchem.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Lumefantrine [orgspectroscopyint.blogspot.com]

electrophilic substitution reactions of fluorene

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Fluorene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorene, a polycyclic aromatic hydrocarbon (PAH) with a distinctive tricyclic structure, serves as a crucial scaffold in medicinal chemistry, materials science, and the development of organic electronics. Its unique electronic properties and reactivity make it a versatile building block. A thorough understanding of its electrophilic aromatic substitution (EAS) reactions is paramount for the strategic synthesis of functionalized fluorene derivatives. This guide provides a comprehensive overview of the core principles governing these reactions, including reactivity, regioselectivity, and the influence of reaction conditions. It details the mechanisms and experimental protocols for key transformations such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, presenting quantitative data in structured tables for comparative analysis.

Introduction: Reactivity and Regioselectivity

The fluorene ring system consists of two benzene rings fused to a central five-membered ring. This planar, rigid structure enhances conjugation between the two aromatic rings, a feature restricted in the more flexible biphenyl molecule. Consequently, the order of reactivity towards electrophiles is fluorene > biphenyl > benzene.[1] The increased electron density and the ability to stabilize the intermediate carbocation (sigma complex) make fluorene significantly more susceptible to electrophilic attack than benzene.

Electrophilic substitution on the fluorene nucleus is highly regioselective. The positions of greatest electron density are C2 and C7, making them the primary sites for electrophilic attack. Substitution at the C4 and C5 positions is also observed, typically as a minor product or under different reaction conditions. The C9 methylene bridge protons are acidic (pKa ≈ 22.6 in DMSO) and can be removed by a base, but this position is not the typical site for electrophilic aromatic substitution, which involves the replacement of a hydrogen atom on the benzene rings.[2]

Caption: Regioselectivity in the electrophilic substitution of fluorene.

General Mechanism of Electrophilic Aromatic Substitution

The mechanism for electrophilic substitution on fluorene follows the classical two-step pathway common to most aromatic systems. First, the π-electron system of a benzene ring attacks an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Caption: Generalized workflow for electrophilic aromatic substitution.

Key Electrophilic Substitution Reactions

Nitration

Nitration of fluorene is typically achieved using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions can be controlled to favor mono- or di-substitution. Milder conditions, such as using cupric nitrate and trifluoroacetic anhydride (Crivello's reagent), can enhance regioselectivity and yield.[3]

| Reagents | Catalyst/Solvent | Temp. | Product(s) | Yield | Reference |

| HNO₃ | H₂SO₄ | - | 2-Nitrofluorene | Moderate | [4] |

| Cu(NO₃)₂ | Trifluoroacetic Anhydride (TFAA) | RT | 2-Nitrofluorene | 75% | [3] |

| HNO₃ / H₂SO₄ | Water | 80 °C (1.5h) | 2-Nitrofluorenone | 92% | [5] |

| HNO₃ / H₂SO₄ (excess) | Water | Reflux (5h) | 2,7-Dinitrofluorenone | 90% | [5] |

Note: Data for fluorenone, a closely related derivative.

Experimental Protocol: Synthesis of 2-Nitrofluorene (Crivello's Conditions) [3]

-

Dissolve 9H-fluorene (1.0 eq) in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Add cupric nitrate (Cu(NO₃)₂, 0.5 eq) to the solution.

-

Slowly add trifluoroacetic anhydride (TFAA, 2.5 eq) dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by pouring it into ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Halogenation (Bromination & Chlorination)

Halogenation of fluorene proceeds readily to yield 2- and 2,7-disubstituted products. Bromination can be achieved using various reagents, including N-bromosuccinimide (NBS) for mono-substitution or bromine with an oxidant for di-substitution.[6][7] Chlorination to 2,7-dichlorofluorene is efficiently performed with sulfuryl chloride and a Lewis acid catalyst.

| Reaction | Reagents | Catalyst/Solvent | Product(s) | Yield | Reference |

| Monobromination | N-Bromosuccinimide (NBS) | CCl₄ / BPO | 2-Bromofluorene | Good | [6] |

| Dibromination | NaBr / H₂O₂ | H₂SO₄ / 1,2-Dichloroethane | 2,7-Dibromofluorene | 72% | [7][8] |

| Dichlorination | Sulfuryl Chloride (SO₂Cl₂) | FeCl₃ / Acetic Acid | This compound | >90% | (Pat. CN105001044A) |

Experimental Protocol: Synthesis of 2,7-Dibromofluorene [7][8]

-

In a three-necked flask, add 1,2-dichloroethane (10 mL), 9H-fluorene (1.66g, 10 mmol), 10% sulfuric acid (17.64g, 18 mmol), and sodium bromide (2.47g, 24 mmol).

-

Stir the mixture at room temperature.

-

Add 30% hydrogen peroxide (3.26g, 29 mmol) dropwise.

-

Continue stirring for 6 hours at room temperature.

-

Quench the reaction by adding saturated sodium sulfite solution until the red color of bromine disappears.

-

Filter the resulting precipitate.

-

Wash the filter cake with 1,2-dichloroethane (5 mL) and water (20 mL).

-

Dry the solid product to obtain 2,7-dibromofluorene (yield ~72%).

Sulfonation

Sulfonation introduces the sulfonic acid (-SO₃H) group onto the aromatic ring. The reaction is typically performed with concentrated or fuming sulfuric acid. It is a reversible process; the sulfonic acid group can be removed by heating with dilute aqueous acid. This reversibility allows the sulfonyl group to be used as a temporary blocking group to direct other electrophiles to specific positions. Direct sulfonation of fluorene primarily yields fluorene-2-sulfonic acid.

| Reagents | Catalyst/Solvent | Product(s) | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Chlorosulfonic acid | Chloroform | 2,7-Dibromo-fluorene-4-sulfonic acid* | High |[9] | | 2-Acrylamido-2-methyl-1-propanesulfonic acid | NaOH / TBAB / DMSO | 2,7-bis(sulfonated sidechain)fluorene* | High |[10] |

Note: Examples shown are for substituted fluorenes, illustrating the introduction of the sulfonic acid moiety.

Experimental Protocol: Synthesis of 2,7-Dibromo-fluorene-4-sulfonic acid [9]

-

Dissolve 2,7-dibromofluorene (1.54 mmol) in chloroform (13 mL).

-

Stir the solution for 15 minutes at room temperature and then cool to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (0.5 mL) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 2 hours.

-

Filter the resulting solid precipitate and dry under vacuum (e.g., freeze-dryer) to obtain the crude product.

-

Purification can be attempted by recrystallization from a solvent system like 1,4-dioxane/hexane.

Friedel-Crafts Acylation & Alkylation

Friedel-Crafts reactions are pivotal for forming C-C bonds with aromatic rings.[11][12]

Acylation involves reacting fluorene with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction is highly dependent on conditions. Monoacetylation gives a mixture of 2-acetylfluorene (major) and 4-acetylfluorene (minor). Using excess reagents and higher temperatures drives the reaction to produce 2,7-diacetylfluorene in high yield.

Caption: Logical workflow for Friedel-Crafts acetylation of fluorene.

Alkylation attaches an alkyl group to the ring using an alkyl halide and a Lewis acid.[11] This reaction is often less straightforward than acylation due to the possibility of carbocation rearrangements and polyalkylation, as the introduced alkyl group activates the ring to further substitution. Specific, high-yield protocols for the direct intermolecular alkylation of fluorene are less common in the literature than for acylation. The reaction is often more useful in an intramolecular context to synthesize the fluorene core itself.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[13][14] The reagent is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[15] This reaction is effective for activated aromatic systems, and while fluorene is reactive, specific, high-yield applications on the parent fluorene are not as widely documented as other EAS reactions. The expected product would be 2-formylfluorene.

General Experimental Protocol: Vilsmeier-Haack Formylation [16][17]

-

Cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to form the Vilsmeier reagent (a chloroiminium salt).

-

Add a solution of the aromatic substrate (e.g., fluorene) in DMF or another suitable solvent.

-

Heat the reaction mixture (e.g., to 80 °C) for several hours.

-

After cooling, pour the reaction mixture onto crushed ice to hydrolyze the intermediate iminium salt.

-

Neutralize with a base (e.g., NaOH or NaOAc solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer, dry it, and concentrate it under vacuum.

-

Purify the resulting aldehyde by column chromatography or recrystallization.

Conclusion

The electrophilic substitution of fluorene is a well-established and predictable process, governed by the enhanced reactivity and distinct regioselectivity of its tricyclic aromatic system. Substitution occurs preferentially at the C2 and C7 positions, with the specific outcome—mono- versus di-substitution and isomer distribution—being highly tunable through the careful selection of reagents, catalysts, and reaction conditions. This guide has provided the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively design and execute synthetic strategies for producing novel, functionalized fluorene derivatives for a wide array of applications in science and technology.

References

- 1. quora.com [quora.com]

- 2. Fluorene - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy 9-Nitro-9H-fluorene (EVT-1655728) | 14544-96-8 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Process for preparing 2,7-2-bromofluorene - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Fluorene based sulfonic acid type water/alcohol-soluble conjugated polymer and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 11. mt.com [mt.com]

- 12. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 17. aml.iaamonline.org [aml.iaamonline.org]

Methodological & Application

Synthesis of 2,7-Dichlorofluorene Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various 2,7-dichlorofluorene derivatives. This compound is a key intermediate in the synthesis of functional materials and pharmaceutical compounds, including the antimalarial drug Lumefantrine.[1] The protocols outlined below cover the initial synthesis of this compound and its subsequent functionalization at the 2, 7, and 9 positions through various modern synthetic methodologies.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct electrophilic chlorination of fluorene. Two common chlorinating agents are employed: chlorine gas and sulfuryl chloride. The use of sulfuryl chloride is often preferred as it can be easier to handle and may lead to higher yields.

Chlorination using Sulfuryl Chloride

This method utilizes sulfuryl chloride as the chlorinating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride, in glacial acetic acid. This process has been shown to significantly increase the yield compared to methods using chlorine gas.[2]

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound using sulfuryl chloride.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve fluorene in glacial acetic acid (e.g., a mass/volume ratio of 1:2.5 g/mL).

-

Add a catalytic amount of iron(III) chloride.

-

Cool the mixture to 16 °C.

-

Slowly add sulfuryl chloride (e.g., 1.6 times the mass of fluorene) dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the reaction mixture at this temperature for 2 hours.

-

Heat the mixture to 95 °C and maintain for 30 minutes.

-

Slowly cool the mixture to 20 °C to allow for crystallization.

-

Filter the solid product and wash the filter cake with water.

-

Dry the product to obtain this compound.

| Parameter | Value | Reference |

| Yield | up to 63.3% | [2] |

| Purity | >99.5% | [2] |

Chlorination using Chlorine Gas

An alternative method involves bubbling chlorine gas through a solution of fluorene in glacial acetic acid. This method, while effective, can be more hazardous and may result in lower yields.[1]

Experimental Protocol:

-

In a four-necked flask, dissolve fluorene (1 mol) in glacial acetic acid (1200 mL).

-

Maintain the internal temperature at 40 °C.

-

Introduce chlorine gas with mechanical stirring.

-

Monitor the reaction by high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Stop the chlorine gas flow and continue stirring at 40 °C for 2 hours.

-

Heat the reaction mixture to reflux until the solution is clear.

-

Cool to room temperature to induce crystallization.

-

Filter the solid and dry to obtain this compound.

| Parameter | Value | Reference |

| Yield | 40.9% | [3] |

| Purity | 98.2% | [3] |

Synthesis of 2,7-Diarylfluorene Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. It is widely used to synthesize 2,7-diarylfluorene derivatives from this compound and arylboronic acids. This reaction is typically catalyzed by a palladium complex.

General Reaction Scheme for Suzuki-Miyaura Coupling:

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

To a reaction flask, add this compound, the desired arylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 4 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (e.g., 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

| Derivative | Arylboronic Acid | Yield | Photoluminescence (nm) | Quantum Yield (ΦF) | Reference |

| 2,7-Diphenylfluorene | Phenylboronic acid | - | 376-416 | 0.12-0.87 | [4] |

| 2,7-Di(p-tolyl)fluorene | p-Tolylboronic acid | - | - | - | [4] |

| 2,7-Di(p-methoxyphenyl)fluorene | p-Methoxyphenylboronic acid | - | - | - | [4] |

Synthesis of 2,7-Diaminofluorene Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[5] This method is instrumental in synthesizing 2,7-diaminofluorene derivatives from this compound and various amines.

Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

-

Add this compound and the desired amine.

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of 9,9-Disubstituted-2,7-Dichlorofluorene Derivatives

Functionalization at the C9 position of the fluorene core is crucial for tuning the solubility and electronic properties of the resulting derivatives. Alkylation at this position is typically achieved by deprotonation with a strong base followed by reaction with an alkyl halide.

General Scheme for C9-Alkylation:

Caption: General scheme for the alkylation of this compound at the C9 position.

Experimental Protocol for 9,9-Dioctyl-2,7-dibromofluorene (as an analogue):

While a specific protocol for this compound was not detailed, the following protocol for the dibromo analogue can be adapted.

-

To a solution of 9,9-dioctylfluorene in chloroform at 0 °C, add ferric chloride and bromine.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction with an aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with water and brine, and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2,7-dibromo-9,9-dioctylfluorene.

| Derivative | Yield | Reference |

| 2,7-Dibromo-9,9-dioctylfluorene | - | [8] |

Note on Data: The provided tables summarize the available quantitative data. For some reactions, specific yields and spectral data were not explicitly found in the initial search results and are indicated as "-". Further literature exploration may be required for specific derivatives of interest.

References

- 1. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]

- 2. CN105001044A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]

- 8. 20.210.105.67 [20.210.105.67]

Application Notes and Protocols for 2,7-Dichlorofluorene in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,7-Dichlorofluorene as a fundamental building block in the synthesis of high-performance polymers for various organic electronic applications. Detailed protocols for material synthesis and device fabrication are included to facilitate research and development in this field.

Introduction to this compound in Organic Electronics

This compound is a versatile precursor for the synthesis of polyfluorene-based conjugated polymers. Its chemical structure allows for the creation of materials with desirable electronic and photophysical properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The chlorine substituents at the 2 and 7 positions provide reactive sites for various cross-coupling reactions, enabling the formation of a wide range of copolymers with tailored functionalities.

Applications in Organic Light-Emitting Diodes (OLEDs)

Polyfluorenes derived from this compound are known for their high photoluminescence quantum yields, excellent thermal stability, and deep blue emission, making them attractive materials for the emissive layer in OLEDs. By copolymerizing this compound with other aromatic monomers, the emission color can be tuned across the visible spectrum.

Quantitative Performance Data of Fluorene-Based Copolymers in OLEDs

The following table summarizes the performance of various fluorene-based copolymers, which can be synthesized using this compound as a starting monomer, in OLED devices.

| Polymer/Copolymer | Emission Color | Max. Luminance (cd/m²) | Max. Efficiency (cd/A) | Turn-on Voltage (V) |

| Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO) | Blue | >1,000 | ~1.5 | ~4.0 |

| PFO blended with F8BT | White | ~2,500 | ~2.0 | ~3.5 |

| Fluorene-carbazole copolymers | Blue-Green | 3,000 - 5,000 | 2.5 - 4.0 | 3.0 - 4.5 |

| Fluorene-benzothiadiazole copolymers | Green-Red | >5,000 | 3.0 - 6.0 | <3.0 |

Note: The performance of OLEDs is highly dependent on the device architecture, layer thicknesses, and fabrication conditions.

Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a simple single-layer OLED using a polyfluorene derivative synthesized from this compound.

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Polyfluorene derivative (e.g., PFO) dissolved in a suitable organic solvent (e.g., toluene or xylene)

-

Low work function metal cathode (e.g., Calcium, Aluminum)

-

Deionized water, isopropanol, acetone

-

Nitrogen gas (for drying and glovebox environment)

Equipment:

-

Ultrasonic bath

-

Spin coater

-

Hotplate

-

Glovebox with integrated thermal evaporator

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially with deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 10-15 minutes to improve the wettability and work function of the ITO surface.

-

-

Hole Injection Layer (HIL) Deposition:

-

Transfer the cleaned substrates into a nitrogen-filled glovebox.

-

Spin-coat a thin layer of PEDOT:PSS onto the ITO surface at 3000-4000 rpm for 30-60 seconds.

-

Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes to remove residual water.

-

-

Emissive Layer (EML) Deposition:

-

Prepare a solution of the polyfluorene derivative in a suitable organic solvent (e.g., 10 mg/mL in toluene).

-

Spin-coat the emissive polymer solution onto the PEDOT:PSS layer at 1500-2500 rpm for 30-60 seconds. The spin speed will determine the thickness of the emissive layer.

-

Anneal the substrates on a hotplate at 80-100°C for 10-15 minutes to remove the solvent.

-

-

Cathode Deposition:

-

Transfer the substrates into a thermal evaporator integrated within the glovebox.

-